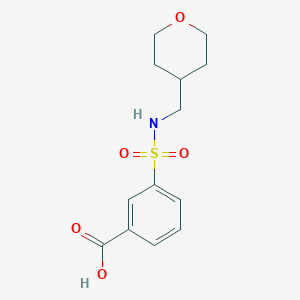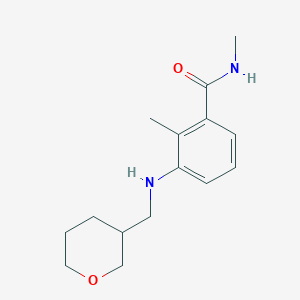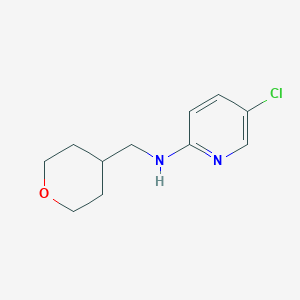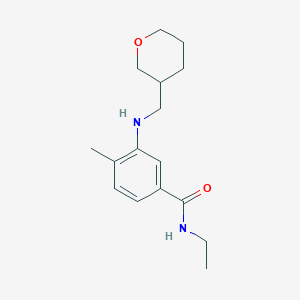![molecular formula C15H21N3O B7577079 N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)
N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide, commonly known as etizolam, is a thienodiazepine derivative that has been widely used as a research chemical. It is a potent anxiolytic and sedative-hypnotic agent that has gained popularity due to its unique pharmacological profile. Etizolam has been extensively studied for its therapeutic potential in the treatment of anxiety disorders, insomnia, and other related conditions.
Mecanismo De Acción
Etizolam acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in the inhibitory tone of the CNS. This results in a reduction in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects:
Etizolam produces a range of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. It also has a high affinity for the alpha-2 adrenergic receptor, which may contribute to its anxiolytic and sedative effects. Etizolam has been shown to have a rapid onset of action and a relatively short duration of action, making it a useful tool for research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etizolam has several advantages as a research chemical, including its high potency, rapid onset of action, and short duration of action. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, etizolam has several limitations, including its potential for abuse and dependence, as well as its potential to produce adverse effects such as respiratory depression and cognitive impairment.
Direcciones Futuras
There are several potential future directions for research on etizolam. One area of interest is the development of novel analogs with improved pharmacological profiles and reduced potential for abuse and dependence. Another area of interest is the investigation of etizolam's potential for use in the treatment of other medical conditions, such as depression and post-traumatic stress disorder. Additionally, further research is needed to elucidate the precise mechanisms of action of etizolam and its potential interactions with other drugs and neurotransmitter systems.
Métodos De Síntesis
Etizolam can be synthesized through a variety of methods, including the reduction of benzophenone with sodium borohydride, followed by alkylation with 2-chloroethylamine hydrochloride. Another method involves the reaction of 2-(2-chloroethyl)indole with hydrazine hydrate, followed by cyclization with acetic anhydride. The purity and yield of etizolam can be improved through various purification techniques, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Etizolam has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to possess anxiolytic, sedative-hypnotic, muscle relaxant, and anticonvulsant properties. Etizolam has also been investigated for its potential use in the treatment of various medical conditions, including anxiety disorders, insomnia, and alcohol withdrawal syndrome.
Propiedades
IUPAC Name |
N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-18(4-2)10-9-17-15(19)13-5-6-14-12(11-13)7-8-16-14/h5-8,11,16H,3-4,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTZSQQPWJLMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(C=C1)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)

![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)




![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)

![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)


